2-[[Anilino(oxo)methyl]amino]-4,5-dimethyl-3-thiophenecarboxamide 2-[[Anilino(oxo)methyl]amino]-4,5-dimethyl-3-thiophenecarboxamide 2-[[anilino(oxo)methyl]amino]-4,5-dimethyl-3-thiophenecarboxamide is a member of ureas.
Brand Name: Vulcanchem
CAS No.: 433315-76-5
VCID: VC0465563
InChI: InChI=1S/C14H15N3O2S/c1-8-9(2)20-13(11(8)12(15)18)17-14(19)16-10-6-4-3-5-7-10/h3-7H,1-2H3,(H2,15,18)(H2,16,17,19)
SMILES: CC1=C(SC(=C1C(=O)N)NC(=O)NC2=CC=CC=C2)C
Molecular Formula: C14H15N3O2S
Molecular Weight: 289.35g/mol

2-[[Anilino(oxo)methyl]amino]-4,5-dimethyl-3-thiophenecarboxamide

CAS No.: 433315-76-5

Main Products

VCID: VC0465563

Molecular Formula: C14H15N3O2S

Molecular Weight: 289.35g/mol

2-[[Anilino(oxo)methyl]amino]-4,5-dimethyl-3-thiophenecarboxamide - 433315-76-5

CAS No. 433315-76-5
Product Name 2-[[Anilino(oxo)methyl]amino]-4,5-dimethyl-3-thiophenecarboxamide
Molecular Formula C14H15N3O2S
Molecular Weight 289.35g/mol
IUPAC Name 4,5-dimethyl-2-(phenylcarbamoylamino)thiophene-3-carboxamide
Standard InChI InChI=1S/C14H15N3O2S/c1-8-9(2)20-13(11(8)12(15)18)17-14(19)16-10-6-4-3-5-7-10/h3-7H,1-2H3,(H2,15,18)(H2,16,17,19)
Standard InChIKey MWIROVVCDJHCQY-UHFFFAOYSA-N
SMILES CC1=C(SC(=C1C(=O)N)NC(=O)NC2=CC=CC=C2)C
Canonical SMILES CC1=C(SC(=C1C(=O)N)NC(=O)NC2=CC=CC=C2)C
Description 2-[[anilino(oxo)methyl]amino]-4,5-dimethyl-3-thiophenecarboxamide is a member of ureas.
Solubility 5.1 [ug/mL]
PubChem Compound 680979
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator